1,2-bis(3-nitrophenyl)ethane-1,2-dione
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Overview
Description
Benzil, 3,5’-dinitro- is an organic compound characterized by the presence of two nitro groups attached to the benzil structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzil, 3,5’-dinitro- typically involves the nitration of benzil. This process can be carried out using nitric acid in the presence of concentrated sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions on the benzil ring .
Industrial Production Methods: In an industrial setting, the production of Benzil, 3,5’-dinitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzil, 3,5’-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitrobenzilic acid.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products: The major products formed from these reactions include dinitrobenzilic acid, amino derivatives, and various substituted benzil compounds .
Scientific Research Applications
Benzil, 3,5’-dinitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzil, 3,5’-dinitro- involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Benzil: The parent compound without nitro groups.
3,5-Dinitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of the ketone groups in benzil.
Dinitrobenzene: A simpler structure with two nitro groups on a benzene ring.
Uniqueness: Benzil, 3,5’-dinitro- is unique due to the presence of both the benzil structure and the nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5913-06-4 |
---|---|
Molecular Formula |
C14H8N2O6 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
1,2-bis(3-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-3-1-5-11(7-9)15(19)20)14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
InChI Key |
SGKVXDKTNJHBCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
5913-06-4 | |
Origin of Product |
United States |
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